

# The Chemical Landscape of Rhodionin: A Technical Guide

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## Compound of Interest

Compound Name: *Rhodionin*

Cat. No.: *B150534*

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For researchers, scientists, and professionals in drug development, a comprehensive understanding of natural compounds is paramount. This guide provides an in-depth look at the chemical structure, properties, and analytical methodologies related to **Rhodionin**, a flavonoid found in various *Rhodiola* species.

## Chemical Structure and Properties of Rhodionin

**Rhodionin** is a flavonoid, specifically a herbacetin rhamnoside.<sup>[1][2]</sup> Its chemical structure is defined by a flavonoid aglycone (herbacetin) attached to a rhamnose sugar moiety.

Systematic IUPAC Name: 3,5,8-Trihydroxy-2-(4-hydroxyphenyl)-7-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxychromen-4-one<sup>[1][3][4]</sup>

Synonyms: Herbacetin-7-O- $\alpha$ -L-rhamnopyranoside, Herbacetin 7-rhamnoside<sup>[1][3][4]</sup>

The fundamental chemical properties of **Rhodionin** are summarized in the table below.

Property	Value	Source
Molecular Formula	C21H20O11	[1][3][5][6]
Molar Mass	448.38 g/mol	[1][4][5]
CAS Number	85571-15-9	[3][4]
Solubility	Soluble in DMSO	[7]
Purity (Commercially available)	>98% by HPLC	[4][7]

## Quantitative Analysis of Rhodionin

The concentration of **Rhodionin** can vary significantly between different *Rhodiola* species and even within the same species depending on the plant part and extraction method used. High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with various detectors are the primary methods for quantification.

Rhodiola Species	Plant Part	Extraction Solvent	Rhodionin Content (mg/g of dry material)	Reference
R. crenulata	Roots and Rhizomes	Methanol/EtOAc	0.4192 - 4.7260	[8]
R. sachalinensis	Roots	80% Acetone	3.98	[3]
R. rosea	Root	Unspecified	0.14 - 0.3	[3]
R. rosea	Root	80% Ethanol	17	[3]

## HPLC Method Validation Data

The following table summarizes the validation parameters for a developed HPLC method for the quantification of **Rhodionin**.

Parameter	Result	Reference
Linearity ( $R^2$ )	>0.999	[8]
Limit of Detection (LOD)	43.75 µg/g	[8]
Intra-day Precision (RSD)	0.75%	[8]
Inter-day Precision (RSD)	0.50%	[8]
Repeatability (RSD)	0.67%	[8]
Recovery	98.79% - 100.08%	[8]

## Experimental Protocols

### Extraction of Rhodionin from Rhodiola Species for Analysis

This protocol outlines a general procedure for the extraction of **Rhodionin** from plant material for subsequent quantitative analysis.

- **Sample Preparation:** The rhizomes and roots of the Rhodiola species are collected and dried at 35°C. The dried material is then ground into a fine powder.
- **Extraction:** The powdered plant material is extracted twice with 60% ethyl alcohol at a solid to solvent ratio of 1:20. The extraction is carried out for 24 hours at 20°C in a rotary shaker.
- **Filtration:** The combined extracts are filtered to remove solid plant material.
- **Solvent Removal:** The solvent is removed from the filtrate under reduced pressure using a rotary evaporator to yield the crude extract.
- **Sample for Analysis:** The dried extract is dissolved in a suitable solvent, such as a water:acetonitrile mixture (90:10), and filtered through a 0.45 µm filter before injection into the HPLC system.[9]

### HPLC Method for Quantification of Rhodionin

This protocol describes a validated HPLC method for the quantitative determination of **Rhodionin**.

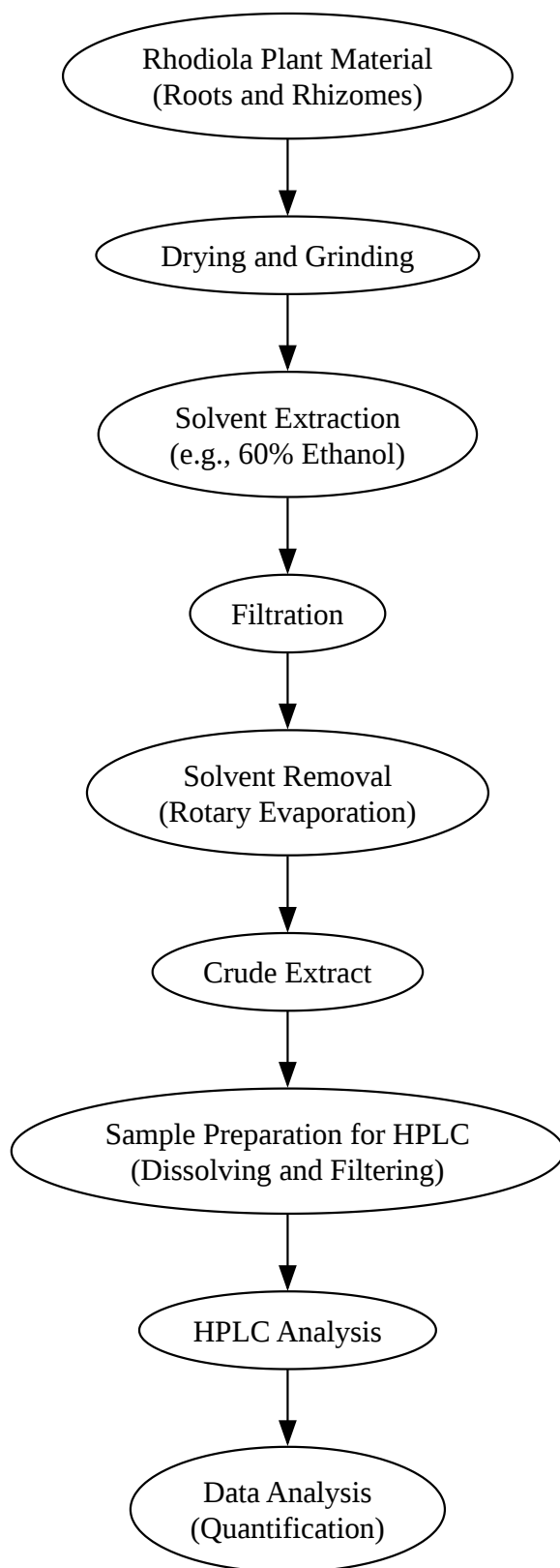
- Instrumentation: An Agilent 1100 Series HPLC system or equivalent, equipped with a multi-wavelength detector (MWD) or a photodiode array (PDA) detector.
- Column: Chromsep SS (250 x 4.6 mm ID), with an Inertsil 5 ODS 2 precolumn, or a similar C18 column.[\[10\]](#)
- Mobile Phase: A gradient of water (A) and acetonitrile (B). A typical gradient is from 92.5:7.5 (A:B) to 80:20 over 45 minutes, followed by a 5-minute isocratic elution.[\[10\]](#)
- Flow Rate: 1.0 mL/min.
- Injection Volume: 10  $\mu$ L.
- Detection: The effluent is monitored at 254 nm.
- Quantification: The concentration of **Rhodionin** in the sample is determined by comparing the peak area to a calibration curve prepared from a certified reference standard of **Rhodionin**.

## NMR Spectroscopy for Structural Elucidation

NMR spectroscopy is a powerful tool for the structural confirmation of isolated compounds like **Rhodionin**.

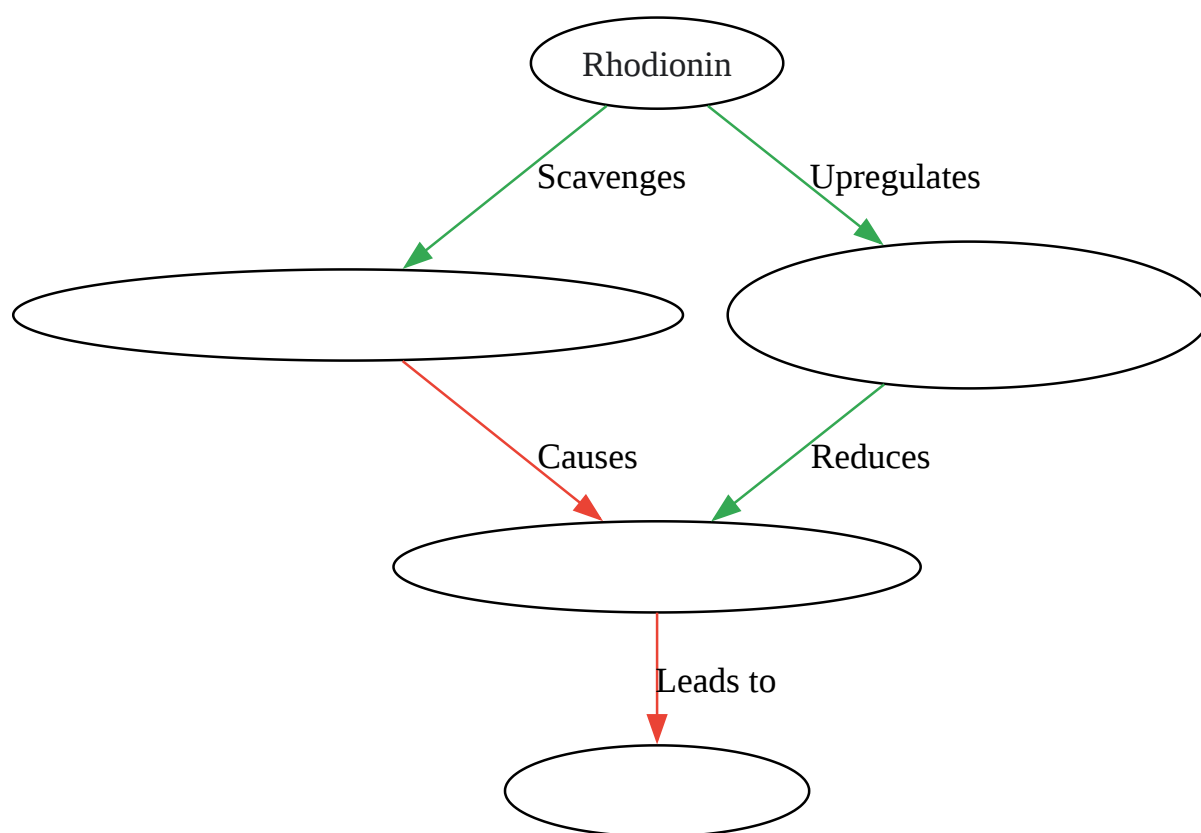
- Instrumentation: A Bruker Avance 600 III spectrometer or equivalent, operating at 600.13 MHz for  $^1\text{H}$  and 150.9 MHz for  $^{13}\text{C}$ .
- Solvent: Deuterated methanol (methanol- $\text{d}_4$ ).
- Reference: The residual solvent peaks ( $\delta\text{H}$  3.31;  $\delta\text{C}$  49.00) are used as reference points.[\[11\]](#)
- Data Analysis: The acquired  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectral data are compared with published data to confirm the structure of **Rhodionin**.

## Visualizing Methodologies and Potential Pathways



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Caption: Workflow for the extraction and quantification of **Rhodionin**.



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Caption: Proposed antioxidant mechanism of **Rhodionin**.

## Biological Activity and Signaling Pathways

While research on the specific biological activities of isolated **Rhodionin** is ongoing, its presence in Rhodiola extracts suggests it contributes to the overall pharmacological effects of these plants. Flavonoids, in general, are known for their antioxidant properties. **Rhodionin** and the closely related rhodiosin have shown antioxidant activity.[4] The proposed mechanism for this activity is through the scavenging of reactive oxygen species (ROS) and the potential upregulation of endogenous antioxidant enzymes, thereby reducing cellular oxidative stress.

Furthermore, as a derivative of herbacetin, **Rhodionin** may share some of its biological activities. Herbacetin and its glycosides have been linked to effects on membrane structures and enzyme activities relevant to cancer and metabolism.[12] However, further research is needed to elucidate the specific signaling pathways directly modulated by **Rhodionin**. Studies on Rhodiola extracts have identified effects on numerous pathways, including eNOS signaling,

G-protein coupled receptor signaling, and glutamate receptor signaling, but the individual contribution of **Rhodionin** to these effects has not been fully determined.[13][14]

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